molecular formula C18H17N3O4 B2445902 2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide CAS No. 866237-04-9

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B2445902
CAS No.: 866237-04-9
M. Wt: 339.351
InChI Key: OWUPOEUZHZZCFW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Research indicates the synthesis and characterization of compounds related to "2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide" showing significant antibacterial and antifungal activities. For instance, novel derivatives have been synthesized with excellent yields, exhibiting potent antibacterial and antifungal activities against various strains. These findings underscore the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).

Anticancer Activity

Derivatives of the core structure have been explored for their anticancer activities, with some compounds showing promising results against human cancer cell lines. The structural modifications and synthesis of novel compounds have paved the way for identifying potential chemotherapeutic agents with improved antitumor activity (Tumosienė et al., 2020), (Yakantham et al., 2019).

Enzyme Inhibition

Compounds with similar structures have been evaluated for their enzyme inhibitory activities. The synthesis of new derivatives and their pharmacological screening have led to the identification of compounds with significant inhibitory effects on enzymes like lipoxygenase, indicating their potential in designing enzyme-targeted therapies (Aziz‐ur‐Rehman et al., 2016).

Antioxidant Properties

The antioxidant activity of related compounds has also been assessed, revealing that some derivatives possess considerable antioxidant properties. This suggests their potential use in combating oxidative stress and related diseases (Voskienė et al., 2012).

Molecular Docking and Computational Studies

Computational and pharmacological evaluations of related compounds, including toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, have been performed. Such studies offer insights into the structural requirements for biological activity and the potential therapeutic applications of these compounds (Faheem, 2018).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12(24-15-11-7-6-10-14(15)23-2)18(22)19-17-16(20-25-21-17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUPOEUZHZZCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.